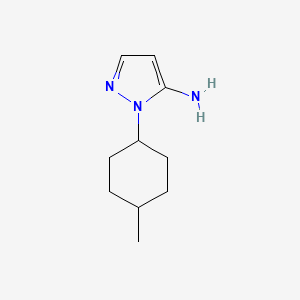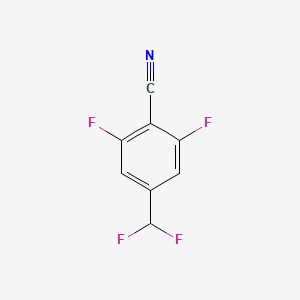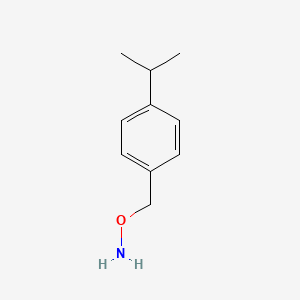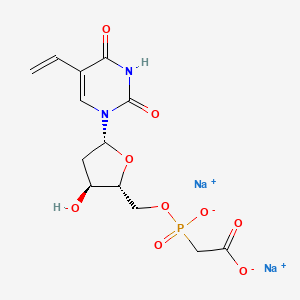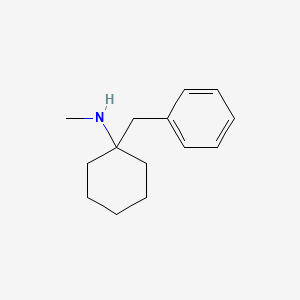![molecular formula C11H14BrNO B13154755 2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
2-bromo-N-[(1S)-1-phenylethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[(1S)-1-phenylethyl]propanamide is an organic compound with the molecular formula C11H14BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1S)-1-phenylethyl]propanamide typically involves the bromination of N-[(1S)-1-phenylethyl]propanamide. One common method is to react N-[(1S)-1-phenylethyl]propanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic bromination, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-bromo-N-[(1S)-1-phenylethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the amide group can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for the oxidation of the amide group.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-bromo-N-[(1S)-1-phenylethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用機序
The mechanism of action of 2-bromo-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
N-Benzyl-2-bromo-N-phenylpropionamide: Similar structure with a benzyl group instead of the phenylethyl group.
2-Bromo-N-(2-methylphenyl)propanamide: Contains a methylphenyl group instead of the phenylethyl group.
2-Bromo-N-(2-phenylethyl)butanamide: Similar structure with a butanamide backbone.
Uniqueness
2-bromo-N-[(1S)-1-phenylethyl]propanamide is unique due to its specific stereochemistry and the presence of the phenylethyl group. This configuration may result in distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique properties make it a valuable tool in various research applications.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
2-bromo-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1 |
InChIキー |
QYAAFAXOBIYBIR-GKAPJAKFSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Br |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)

![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)
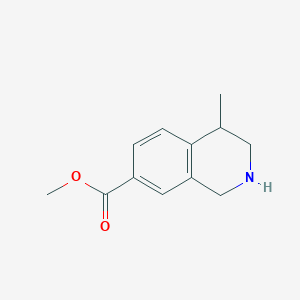
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)

